8-azaspiro[4.5]decan-2-one hydrochloride
Description
8-Azaspiro[4.5]decan-2-one hydrochloride is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom at position 8 and a ketone group at position 2. Its molecular formula is C₈H₁₃ClNO₂, and it has a molecular weight of 191.66 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and receptor-targeted drugs. Its spirocyclic architecture contributes to conformational rigidity, which is advantageous for modulating receptor binding affinity and selectivity.
Properties
CAS No. |
2613384-09-9 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-1-2-9(7-8)3-5-10-6-4-9;/h10H,1-7H2;1H |
InChI Key |
IVLJZALWTHQVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in a controlled environment to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 8-azaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
8-azaspiro[4.5]decan-2-one hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural differences, molecular properties, and applications of 8-azaspiro[4.5]decan-2-one hydrochloride and related spirocyclic compounds:
Pharmacological and Functional Differences
Buspirone Hydrochloride :
- Acts as a partial agonist at serotonin 5-HT₁A receptors and a dopamine D₂ receptor antagonist .
- Used clinically for generalized anxiety disorder (GAD) due to its anxiolytic effects without sedation .
- The pyrimidinyl-piperazinyl side chain enhances receptor selectivity compared to simpler spiro compounds .
Fenspiride Hydrochloride :
- Functions as a bronchodilator and anti-inflammatory agent by inhibiting phosphodiesterase and histamine release .
- The phenethyl substituent and 1-oxa-3,8-diaza structure enhance its affinity for respiratory targets.
This compound :
Physicochemical Properties
- Solubility :
- Stability: Spirocyclic compounds generally exhibit enhanced thermal and oxidative stability compared to linear analogs. Amino-substituted derivatives (e.g., 8-amino-1-azaspiro) may show reduced stability due to reactive NH groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
